molecular formula C23H24N4O3S2 B11516215 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

Cat. No.: B11516215
M. Wt: 468.6 g/mol
InChI Key: DCPHALPZGDDQNH-UHFFFAOYSA-N
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Description

4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the cyano, amino, and sulfonamide groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with cyanoacetamide in the presence of a base to form the intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the quinoline and sulfonamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings, leading to the formation of sulfoxides and quinoline N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological activities. The quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the sulfonamide group suggests possible applications as antibacterial agents, given the historical use of sulfonamides in treating bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. Additionally, the cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity.

    4-[2-amino-3-cyano-7,7-dimethyl-4-(2-thienyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide: Contains a different thiophene substitution, which can alter its chemical reactivity and biological properties.

Uniqueness

The unique combination of the quinoline core, thiophene ring, and sulfonamide group in 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H24N4O3S2/c1-13-8-9-31-21(13)19-16(12-24)22(25)27(14-4-6-15(7-5-14)32(26,29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3,(H2,26,29,30)

InChI Key

DCPHALPZGDDQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N

Origin of Product

United States

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